An In-Depth Technical Guide to the Physical Properties of 4'-Chloro-3'-(trifluoromethyl)acetophenone
An In-Depth Technical Guide to the Physical Properties of 4'-Chloro-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
4'-Chloro-3'-(trifluoromethyl)acetophenone, a halogenated and trifluoromethylated aromatic ketone, is a compound of significant interest in the synthesis of novel chemical entities. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it a valuable building block in the development of pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making this molecule a key intermediate in medicinal chemistry.[1][2] A thorough understanding of its physical properties is paramount for its effective use in designing and executing synthetic strategies, as well as for the characterization of its derivatives.
Molecular Structure and Identification
The foundational step in understanding the behavior of any chemical compound is to ascertain its structure and fundamental identifiers.
Caption: Chemical structure of 4'-Chloro-3'-(trifluoromethyl)acetophenone.
Table 1: Core Physical and Chemical Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClF₃O | [1][3][4] |
| Molecular Weight | 222.59 g/mol | [1][3][4] |
| IUPAC Name | 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | [3] |
| CAS Number | 129825-11-2 | [1][3][4] |
| Synonyms | 5-Acetyl-2-chlorobenzotrifluoride, 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone | [1][4] |
| Appearance | White to almost white powder or crystal | [1][4] |
Key Physical Properties: A Quantitative Overview
The physical state and solubility of a compound are critical parameters that dictate its handling, reaction conditions, and purification methods.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
| Melting Point | 60-64 °C | [1][2] |
| Boiling Point (Predicted) | 236.6 ± 35.0 °C | [4] |
| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Methanol | [4] |
The melting point range of 60-64 °C indicates that 4'-Chloro-3'-(trifluoromethyl)acetophenone is a solid at room temperature, which simplifies its storage and handling.[1][2] Its solubility in methanol suggests that polar organic solvents are suitable for its use in reactions and for purification techniques such as recrystallization.[4] The predicted boiling and density values, while not experimentally confirmed in the cited literature, provide a useful estimation for process design and safety assessments.[4]
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of 4'-Chloro-3'-(trifluoromethyl)acetophenone rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise molecular structure. For 4'-Chloro-3'-(trifluoromethyl)acetophenone, both ¹H and ¹³C NMR would provide a unique fingerprint. While specific spectral data is not provided in the search results, a confirmation of the structure via NMR is noted as a quality control parameter by suppliers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and vibrations associated with the substituted aromatic ring and the C-F bonds of the trifluoromethyl group. Techniques such as Attenuated Total Reflectance (ATR) are commonly employed for solid samples.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The exact mass of 4'-Chloro-3'-(trifluoromethyl)acetophenone has been calculated to be 222.0059270 Da.[3]
Experimental Protocols for Physical Property Determination
The following section outlines standardized methodologies for the experimental verification of the key physical properties of 4'-Chloro-3'-(trifluoromethyl)acetophenone.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.
Methodology (Capillary Method):
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is raised at a controlled rate.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Caption: Workflow for melting point determination.
Solubility Assessment
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
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Add a small, measured amount of 4'-Chloro-3'-(trifluoromethyl)acetophenone to a test tube.
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Add a measured volume of the solvent (e.g., methanol) in small increments.
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After each addition, agitate the mixture and observe for dissolution.
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The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.
Spectroscopic Analysis: A Self-Validating System
The combination of NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. The data from each technique should be congruent and collectively support the proposed structure.
ATR-IR Spectroscopy Protocol:
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Ensure the ATR crystal is clean.
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Record a background spectrum.
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Place a small amount of the solid sample directly on the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Record the sample spectrum.
Caption: Integrated spectroscopic approach for structural confirmation.
Safety and Handling
4'-Chloro-3'-(trifluoromethyl)acetophenone is classified as an irritant and may be harmful if swallowed.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This technical guide has provided a detailed examination of the physical properties of 4'-Chloro-3'-(trifluoromethyl)acetophenone, a compound of considerable utility in modern organic and medicinal chemistry. The data and protocols presented herein are intended to equip researchers and scientists with the necessary information to confidently and effectively utilize this versatile chemical intermediate in their synthetic endeavors.
References
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PubChem. (n.d.). 4'-Chloro-3'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. Retrieved from [Link]
